molecular formula C15H13FN4O2 B2704733 4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097896-93-8

4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2704733
CAS No.: 2097896-93-8
M. Wt: 300.293
InChI Key: DTJBXHYYIKRYCU-UHFFFAOYSA-N
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Description

4-(5-Fluoropyridine-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C15H13FN4O2 and its molecular weight is 300.293. The purity is usually 95%.
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Scientific Research Applications

Biological Activities and Applications

  • Serotonin Receptor Ligands : Compounds structurally related to the query, such as those with piperazine and fluoropyridine components, have been investigated for their affinity towards serotonin (5-HT) receptors, which are critical in various neurological processes. For instance, derivatives of piperazin-1-yl propyl indoles and piperazines have shown selectivity and agonist efficacy at the 5-HT1D receptor, impacting the pharmacokinetic profiles beneficially through modifications like fluorination (M. B. van Niel et al., 1999).

  • Antibacterial Activity : The modification of quinolone antibacterials through the incorporation of fluorinated pyridine has been noted to improve antibacterial activity and DNA-gyrase inhibition, demonstrating the significance of fluorine atoms in enhancing drug properties (E. Laborde et al., 1993).

  • Cancer Research : In the context of cancer, fluoropyridines are valuable in developing novel therapeutic agents due to their ability to interact with cellular targets. For example, fluoro-substituted benzo[b]pyran has shown anti-lung cancer activity, indicating the potential efficacy of fluorinated compounds in oncology applications (A. G. Hammam et al., 2005).

  • Synthesis of Fluorinated Compounds : The Balz-Schiemann reaction is a notable method for introducing fluorine atoms into pyridine derivatives, offering an alternative route to synthesize compounds with potential antibacterial properties, such as enoxacin (J. Matsumoto et al., 1984).

  • Antipsychotic Potential : Conformationally constrained butyrophenones with components akin to the query compound have been evaluated for their affinities towards dopamine and serotonin receptors, showing promise as antipsychotic agents without inducing significant side effects, a profile desirable in the treatment of psychiatric disorders (E. Raviña et al., 2000).

Properties

IUPAC Name

4-(5-fluoropyridine-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c16-12-6-11(7-18-8-12)15(22)19-4-5-20(14(21)10-19)13-2-1-3-17-9-13/h1-3,6-9H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJBXHYYIKRYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CN=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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